![molecular formula C42H84NO7P B1235243 1-[(9Z)-octadecenyl]-2-hexadecanoyl-sn-glycero-3-phosphocholine CAS No. 79645-38-8](/img/structure/B1235243.png)

1-[(9Z)-octadecenyl]-2-hexadecanoyl-sn-glycero-3-phosphocholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

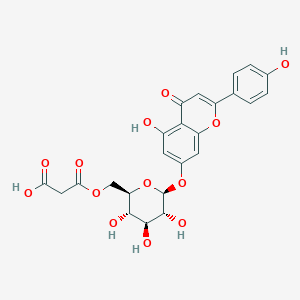

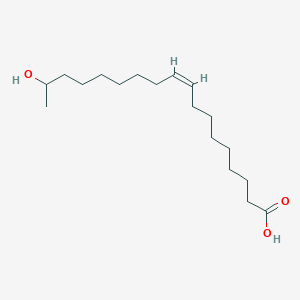

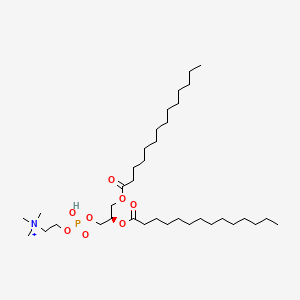

1-[(9Z)-octadecenyl]-2-hexadecanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine O-34:1 in which the alkenyl group at position 1 is (9Z)-octadecenyl and the acyl group at position 2 is hexadecanoyl. It has a role as a mouse metabolite. It derives from a hexadecanoic acid.

PC(O-18:1(9Z)/16:0), also known as PC(O-18:1/16:0) or etc-588, belongs to the class of organic compounds known as 1-alkyl, 2-acylglycero-3-phosphocholines. These are glycerophosphocholines that carry exactly one acyl chain attached to the glycerol moiety through an ester linkage at the O2-position, and one alkyl chain attached through an ether linkage at the O1-position. Thus, PC(O-18:1(9Z)/16:0) is considered to be a glycerophosphocholine lipid molecule. PC(O-18:1(9Z)/16:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(O-18:1(9Z)/16:0) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, PC(O-18:1(9Z)/16:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PC(O-18:1(9Z)/16:0) can be biosynthesized from hexadecanoic acid.

Aplicaciones Científicas De Investigación

Lipid Biochemistry and Cell Membrane Studies

Plant Microsomal Membranes : Sperling and Heinz (1993) conducted experiments with microsomal membranes from sunflower fruits, using ether-analogous substrates including variants of the phosphocholine . They demonstrated that these substrates undergo acylation and desaturation, providing evidence for lipid-linked desaturation of acyl groups in plant membranes [Sperling and Heinz, 1993].

Ether Lipids in Bacterial Cell Membranes : Wagner et al. (2000) identified new ether lipids, including 1-[(9Z)-octadecenyl]-2-hexadecanoyl-sn-glycero-3-phosphocholine, in the cell membrane of Mycoplasma fermentans. Their study revealed the structural diversity of these lipids and their similarity to platelet-activating factor, hinting at their potential biological roles [Wagner et al., 2000].

Plant Biology Research

- Lipid-Linked Desaturation : In a study by Sperling et al. (1993), incubation of sn-1-O- and 2-O-(cis-9)octadecenylglycerol isomers with tomato cell cultures demonstrated lipid-linked desaturation. This provided proof for plant microsomal and plastidial desaturase systems acting on phospholipids, including variants of the phosphocholine in focus [Sperling et al., 1993].

Pharmacological Implications

Interactions with Small Molecules : A study by Huang et al. (2013) explored the interaction of tetracaine with lipid membranes containing variants of the phosphocholine. They found that different lipid compositions in the membranes affect the affinity of tetracaine binding, providing insights into drug-membrane interactions [Huang et al., 2013].

Liposome Metabolism in Rats : Stein et al. (1984) studied the metabolism of liposomes made from an ether analog of 1,2-dioleoyl-sn-glycero-3-phosphocholine in rats. Their research revealed differences in clearance rates and liver uptake between phosphocholine and its ether analog, contributing to our understanding of liposome pharmacokinetics [Stein et al., 1984].

Propiedades

Número CAS |

79645-38-8 |

|---|---|

Fórmula molecular |

C42H84NO7P |

Peso molecular |

746.1 g/mol |

Nombre IUPAC |

[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C42H84NO7P/c1-6-8-10-12-14-16-18-20-21-22-24-26-28-30-32-34-37-47-39-41(40-49-51(45,46)48-38-36-43(3,4)5)50-42(44)35-33-31-29-27-25-23-19-17-15-13-11-9-7-2/h20-21,41H,6-19,22-40H2,1-5H3/b21-20-/t41-/m1/s1 |

Clave InChI |

IQLHTKSHLGLPMG-HFWGUVFESA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCC(=O)O[C@H](COCCCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |

SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COCCCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OC(COCCCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |

Descripción física |

Solid |

Sinónimos |

1-oleoyl-2-palmitoyl lecithin 1-oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine 1-oleoyl-2-palmitoylphosphatidylcholine 1-oleoyl-2-palmitoylphosphatidylcholine, (R-(Z))-isomer 1-oleyl-2-palmitoyl-sn-glycero-3-phosphocholine ETC-588 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetyl]amino]benzoic acid](/img/structure/B1235160.png)

![N-(2-methylcyclohexyl)-5-phenyl-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1235165.png)